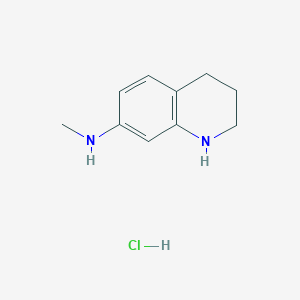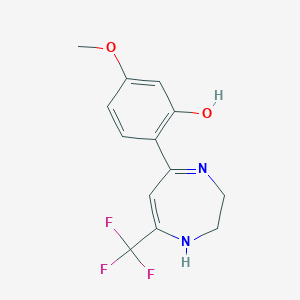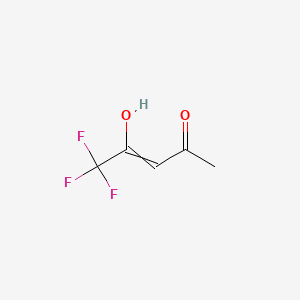
5-Bromo-2,6-diiodopyridin-3-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-2,6-diiodopyridin-3-amine: is a heterocyclic organic compound with the molecular formula C5H3BrI2N2 This compound is characterized by the presence of bromine and iodine atoms attached to a pyridine ring, which is a six-membered ring containing one nitrogen atom
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-2,6-diiodopyridin-3-amine typically involves halogenation reactions. One common method is the bromination and iodination of pyridine derivatives. For example, starting with 2,6-diiodopyridine, bromination can be achieved using bromine or a brominating agent under controlled conditions to yield the desired compound .
Industrial Production Methods: Industrial production of this compound may involve large-scale halogenation processes. These processes are optimized for yield and purity, often using continuous flow reactors and automated systems to ensure consistent production. The reaction conditions, such as temperature, solvent, and reaction time, are carefully controlled to maximize efficiency and minimize by-products .
Análisis De Reacciones Químicas
Types of Reactions: 5-Bromo-2,6-diiodopyridin-3-amine can undergo various chemical reactions, including:
Substitution Reactions: The bromine and iodine atoms can be substituted with other functional groups using nucleophilic or electrophilic reagents.
Coupling Reactions: The compound can participate in Suzuki-Miyaura cross-coupling reactions with arylboronic acids to form new carbon-carbon bonds.
Common Reagents and Conditions:
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. Reaction conditions typically involve the use of a base and a suitable solvent.
Coupling Reactions: Palladium catalysts, such as Pd(PPh3)4, are commonly used in Suzuki-Miyaura reactions.
Major Products:
Substitution Reactions: Products include various substituted pyridine derivatives depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed by the coupling of the pyridine ring with aryl groups.
Aplicaciones Científicas De Investigación
Chemistry: 5-Bromo-2,6-diiodopyridin-3-amine is used as a building block in organic synthesis. Its ability to undergo substitution and coupling reactions makes it valuable for the synthesis of complex molecules and materials .
Biology and Medicine: For example, substituted pyridine derivatives are explored for their biological activities, including anticancer, antiviral, and antimicrobial properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and advanced materials. Its unique halogenation pattern allows for the design of materials with specific properties .
Mecanismo De Acción
The mechanism of action of 5-Bromo-2,6-diiodopyridin-3-amine and its derivatives depends on the specific application. In medicinal chemistry, the compound may interact with biological targets such as enzymes or receptors. The halogen atoms can enhance binding affinity and selectivity by forming halogen bonds with target proteins .
Comparación Con Compuestos Similares
5-Bromo-2-iodopyrimidine: Another halogenated pyridine derivative with similar reactivity but different substitution patterns.
5-Bromo-2,6-diiodopyridine: Lacks the amino group, which affects its reactivity and applications.
Uniqueness: 5-Bromo-2,6-diiodopyridin-3-amine is unique due to the presence of both bromine and iodine atoms on the pyridine ring, along with an amino group. This combination of functional groups provides a versatile platform for further chemical modifications and applications in various fields .
Propiedades
Fórmula molecular |
C5H3BrI2N2 |
|---|---|
Peso molecular |
424.80 g/mol |
Nombre IUPAC |
5-bromo-2,6-diiodopyridin-3-amine |
InChI |
InChI=1S/C5H3BrI2N2/c6-2-1-3(9)5(8)10-4(2)7/h1H,9H2 |
Clave InChI |
IHWBDLLVCJXPMW-UHFFFAOYSA-N |
SMILES canónico |
C1=C(C(=NC(=C1Br)I)I)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![3-({[(4-chlorobenzyl)sulfanyl]acetyl}amino)-N-(2-methylpropyl)benzamide](/img/structure/B15149586.png)
![N-[(E)-(4-methoxynaphthalen-1-yl)methylidene]naphthalen-1-amine](/img/structure/B15149591.png)
![N-{4-tert-butyl-1-[1-(2-methylphenyl)-1H-tetrazol-5-yl]cyclohexyl}-4-methoxyaniline](/img/structure/B15149596.png)
![N'-[bis(4-fluorophenyl)methylidene]-2-(quinoxalin-6-yloxy)acetohydrazide](/img/structure/B15149602.png)
![N-[2-(5-chloronaphthalen-1-yl)-1,3-benzoxazol-5-yl]-4-fluorobenzamide](/img/structure/B15149607.png)

![N-[(4E)-1-(4-methoxyphenyl)-2-(methylsulfanyl)-1,3-diazaspiro[4.5]dec-2-en-4-ylidene]-2,6-dimethylaniline](/img/structure/B15149621.png)
![1-[(2-fluorophenyl)methyl]-N-(oxolan-2-ylmethyl)piperidine-4-carboxamide](/img/structure/B15149624.png)



![6-amino-1-(3-chlorophenyl)-4-(3-hydroxyphenyl)-3-methyl-4H-pyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B15149655.png)
